![molecular formula C17H13N3O4S3 B3009585 N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1171809-87-2](/img/structure/B3009585.png)
N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as the benzothiazole and furan rings, which are known to be of interest in the design of analgesic and antitumor agents .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and their thiophene analogs has been described, which involves the preparation of carboxylic acid derivatives followed by evaluation for analgesic activity . Another related synthesis involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to yield a benzo[e][1,3]benzothiazole derivative . These methods suggest that the synthesis of the compound would likely involve similar coupling and functional group transformation reactions.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring a benzothiazole ring fused to a furan ring, with additional substituents such as a thiophene ring and a sulfamoyl group. The presence of these heterocycles is significant as they are often found in compounds with biological activity. For example, the presence of a benzothiazole ring is a common feature in antitumor agents, as seen in the synthesis of various derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically includes electrophilic substitution reactions, as demonstrated by the nitration, bromination, formylation, and acylation of a 2-(furan-2-yl)benzo[e][1,3]benzothiazole derivative . These reactions are crucial for introducing different functional groups that can modulate the biological activity of the compounds. The compound , with its multiple reactive sites, would likely undergo similar reactions to yield a variety of derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for intermolecular hydrogen bonding due to the presence of amide and sulfamoyl groups, and a certain degree of stability under physiological conditions. The presence of these functional groups could also influence the compound's acidity or basicity, which in turn could affect its pharmacokinetics and pharmacodynamics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide and related compounds have been synthesized and characterized using various methods, including elemental analysis, NMR, IR, and LC-MS spectral studies. This synthesis and characterization are fundamental in understanding the reactivity and potential applications of these compounds in scientific research (Patel, Patel, & Shah, 2015).
Electrophilic Substitution Reactions
- These compounds have been subjected to electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. This highlights their potential for further chemical modifications and applications in various fields of chemistry and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
- Some derivatives of this compound have shown good antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests their potential use in developing new antimicrobial agents (Cakmak et al., 2022).
Antitumor Properties
- Several studies have investigated the antitumor properties of related compounds. These investigations are crucial in the search for new anticancer agents, as some compounds have demonstrated significant inhibitory effects on tumor cell growth (Horishny et al., 2020).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c21-16(20-17-19-12-5-1-2-6-14(12)26-17)13-7-8-15(24-13)27(22,23)18-10-11-4-3-9-25-11/h1-9,18H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYUYVVBOJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

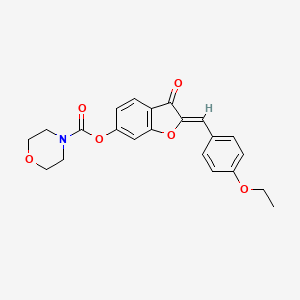
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)
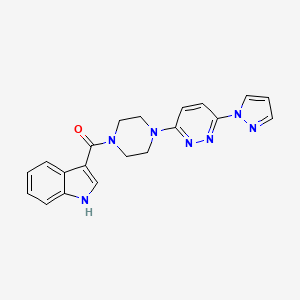
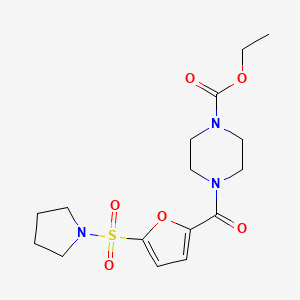
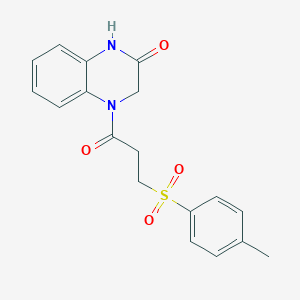
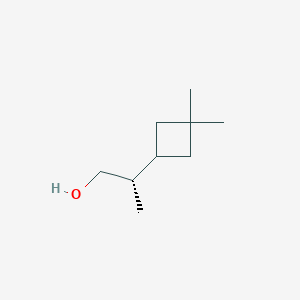
![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)
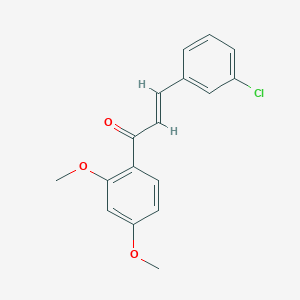
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)


![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)